2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide
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Overview
Description
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide is a useful research compound. Its molecular formula is C13H12ClFN4O and its molecular weight is 294.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Research into the bioactivity of pyrimidine derivatives, such as those structurally related to 2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-6-fluorobenzamide, has shown promising results in the realm of fungicidal activity. For instance, a study by Lü et al. (2015) developed 36 2-benzoyl pyrimidine derivatives through optimization processes, highlighting the significance of substituents like fluoride on the benzene ring and the dimethoxy group on the pyrimidine ring for maintaining or enhancing fungicidal activity against pathogens like cucumber powdery mildew Lü et al., 2015.
Structural Studies and Drug Design
The structural analysis of pyrimidine compounds plays a crucial role in the development of pharmaceuticals. Rajam et al. (2017) explored the crystalline forms of 4-amino-5-chloro-2,6-dimethylpyrimidine and its salts, revealing insights into tautomeric forms and hydrogen bonding that could influence drug design and molecular recognition processes critical in drug action Rajam et al., 2017.
Anticancer and Antiproliferative Activity
A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide by Huang et al. (2020) demonstrated notable antiproliferative activities against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells. The research highlights the compound's potential as an anticancer agent, supported by crystal structure determination, density functional theory (DFT) analysis, and molecular docking studies to elucidate its mechanism of action Huang et al., 2020.
Novel Radioligands for PET Imaging
In the context of developing imaging agents, Fujinaga et al. (2012) synthesized novel positron emission tomography (PET) ligands based on the pyrido[2,3-d]pyrimidine scaffold. Their work demonstrates the utility of these compounds in brain imaging, particularly for targeting metabotropic glutamate receptor type 1 (mGluR1), showcasing the broader applicability of pyrimidine derivatives in biomedical imaging and neuroscience research Fujinaga et al., 2012.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties have been given special attention in the synthesis of pyrimidine derivatives .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, which would result in a variety of molecular and cellular effects .
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c1-19(2)13-16-6-8(7-17-13)18-12(20)11-9(14)4-3-5-10(11)15/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGJYYIKASWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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